Cas no 1877-77-6 (3-Aminobenzyl alcohol)

3-Aminobenzyl alcohol (CAS 1877-77-6) is an aromatic compound featuring both an amino (–NH₂) and a hydroxyl (–OH) functional group attached to a benzyl core. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactive sites allow for further derivatization, enabling the formation of amides, esters, or other tailored structures. Its stability under standard conditions and solubility in common organic solvents enhance its utility in laboratory and industrial applications. 3-Aminobenzyl alcohol is valued for its role in constructing complex molecular frameworks with precision.
3-Aminobenzyl alcohol structure
3-Aminobenzyl alcohol structure
Product Name:3-Aminobenzyl alcohol
CAS No:1877-77-6
MF:C7H9NO
MW:123.152461767197
MDL:MFCD00007817
CID:42119
PubChem ID:80293
Update Time:2025-10-29

3-Aminobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 3-Aminobenzyl alcohol
    • 3-(Hydroxymethyl)aniline
    • 3-Aminobenzyl alcohol, (3-Hydrozymethylaniline)
    • 3-Hydroxymethylaniline
    • M-Amino benzyl alcohol
    • (3-aminophenyl)methanol
    • 3-Amniobenzyl alcohol
    • 3-Aminobenzenemethanol
    • 3-aminophenylmethanol
    • Benzenemethanol,3-amino
    • Benzyl alcohol,m-amino
    • EINECS 217-514-8
    • m-hydroxymethylphenyl amine
    • CHEMPER 4012010
    • m-amino-benzylalcoho
    • 3-Aminobenzyl alcoho
    • M-AMINOPHENYLCARBINOL
    • Benzocaine impurity F
    • m-Aminobenzenemethanol
    • 3-Hydrozymethylaniline
    • M-AMINOBENZYL ALCOHOL
    • 3-Aminobenzylalcohol
    • Benzenemethanol, 3-amino-
    • Benzyl alcohol, m-amino-
    • Benzenemethanol, 3-amino- (9CI)
    • KN96ABQ0SP
    • (3-Amino-phenyl)-methanol
    • OJZQOQNSUZLSMV-UHFFFAOYSA-N
    • (3-aminophenyl)methan-1-ol
    • 3
    • (3-aminophenyl) methan-1-ol
    • SY015453
    • W-107767
    • AB00514345-03
    • 3-Amniobenzylalcohol
    • DTXSID20172076
    • AM20060200
    • NSC-62359
    • Z104494828
    • 4-13-00-01770 (Beilstein Handbook Reference)
    • CHEMBL4066403
    • DS-1223
    • NCIOpen2_000003
    • NSC62359
    • EN300-21250
    • AKOS000121288
    • (3-(HYDROXYMETHYL)PHENYL)AMINE
    • meta-aminobenzyl alcohol
    • 3-Aminobenzyl alcohol, 97%
    • 1877-77-6
    • FT-0615033
    • A813175
    • BP-20133
    • NS00026138
    • F0001-2346
    • 3-amino benzyl alcohol
    • BRN 2205844
    • UNII-KN96ABQ0SP
    • AMINOBENZYL ALCOHOL, 3-
    • NSC 62359
    • CS-W019472
    • InChI=1/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H
    • SCHEMBL28388
    • NCGC00329544-01
    • MFCD00007817
    • Q27282343
    • (3-Aminophenyl)methanol #
    • BBL003537
    • Benzenemethanol, 3-amino-(9CI)
    • STK520609
    • A2259
    • DTXCID1094567
    • MDL: MFCD00007817
    • Inchi: 1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
    • InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=C(C=1)N
    • BRN: 2205844

Computed Properties

  • Exact Mass: 123.06800
  • Monoisotopic Mass: 123.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.0877 (rough estimate)
  • Melting Point: 92.0 to 96.0 deg-C
  • Boiling Point: 290.7°C at 760 mmHg
  • Flash Point: 129.6℃
  • Refractive Index: 1.5380 (estimate)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 46.25000
  • LogP: 1.34230
  • Solubility: Soluble

3-Aminobenzyl alcohol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN2811
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:8-10-23
  • RTECS:DN3154450
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:6.1
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Safety Term:6.1
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

3-Aminobenzyl alcohol Customs Data

  • HS CODE:29221980
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Aminobenzyl alcohol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1877-77-6)3-Aminobenzyl alcohol
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Quantity:Company Customization/200kg
Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 18:12
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Amadis Chemical Company Limited
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(CAS:1877-77-6)3-Aminobenzyl alcohol
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:58
Price ($):220.0
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(CAS:1877-77-6)3-氨基苯甲醇
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Pricing Information Last Updated:Friday, 20 June 2025 12:32
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3-Aminobenzyl alcohol Related Literature

Additional information on 3-Aminobenzyl alcohol

Professional Introduction to 3-Aminobenzyl Alcohol (CAS No. 1877-77-6)

3-Aminobenzyl alcohol, chemically identified by the CAS number 1877-77-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, characterized by its benzyl alcohol backbone substituted with an amino group at the third position, exhibits a broad spectrum of applications due to its unique chemical properties. The presence of both hydroxyl and amino functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 3-aminobenzyl alcohol consists of a benzene ring linked to a hydroxymethyl group and an aminomethyl group. This configuration imparts reactivity that is useful in multiple synthetic pathways, particularly in the formation of Schiff bases, which are widely employed in medicinal chemistry for their ability to chelate metal ions and act as enzyme inhibitors. The compound's solubility in both polar and non-polar solvents further enhances its utility in diverse chemical reactions.

In recent years, 3-aminobenzyl alcohol has been extensively studied for its potential applications in drug development. One of the most promising areas is its use as a precursor in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The compound's ability to form stable complexes with metal ions has also been explored in the development of novel anticancer agents. These complexes have shown promise in disrupting cancer cell proliferation by inhibiting key enzymes involved in DNA replication and repair.

Moreover, 3-aminobenzyl alcohol has found utility in the field of molecular biology as a crosslinking agent. Its bifunctional nature allows it to link two biomolecules, such as proteins or nucleic acids, facilitating the study of protein-protein interactions and DNA-protein complexes. This application is particularly valuable in high-throughput screening assays, where the identification of new drug targets is essential for developing innovative therapies.

Recent advancements in green chemistry have also highlighted the importance of 3-aminobenzyl alcohol as an eco-friendly reagent. Researchers have developed catalytic systems that utilize this compound under mild conditions, reducing waste and energy consumption. Such innovations align with the growing global emphasis on sustainable practices in chemical synthesis, ensuring that pharmaceutical production remains environmentally responsible.

The role of 3-aminobenzyl alcohol in material science cannot be overlooked either. Its incorporation into polymer matrices enhances the mechanical properties of these materials while maintaining biocompatibility. This makes it an attractive candidate for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. The compound's ability to form hydrogels under specific conditions has been particularly useful in creating controlled-release formulations for therapeutic agents.

In conclusion, 3-aminobenzyl alcohol (CAS No. 1877-77-6) is a multifaceted compound with extensive applications across pharmaceuticals, biotechnology, and material science. Its unique structural features enable it to participate in a wide range of chemical reactions, making it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand further, reinforcing its significance in modern chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1877-77-6)3-Aminobenzyl alcohol
1674424;sfd8066
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:1877-77-6)3-Aminobenzyl alcohol
A813175
Purity:99%
Quantity:500g
Price ($):220.0
Email